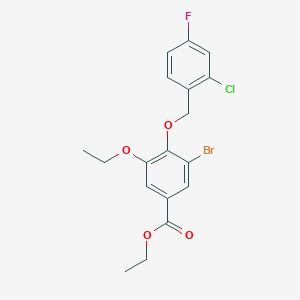

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate

Description

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6) is a halogenated aromatic ester with a molecular formula of C₁₈H₁₇BrClFO₄ and a molecular weight of 431.7 g/mol . The compound features a benzoate core substituted with bromine at position 3, an ethoxy group at position 5, and a 2-chloro-4-fluorobenzyl ether at position 3. The ester functional group (ethyl) at the carboxylate position enhances its lipophilicity, which is critical for applications in organic synthesis and pharmaceutical intermediates . Purity is specified at ≥95%, though physical properties such as melting point, boiling point, and solubility remain undocumented in available sources .

Properties

Molecular Formula |

C18H17BrClFO4 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

ethyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate |

InChI |

InChI=1S/C18H17BrClFO4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(21)9-15(11)20/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

YUIABYYGDQKZHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-bromo-4-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce quinones .

Scientific Research Applications

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Halogenation Patterns

- Target Compound : Bromine (Br) at position 3 and a 2-chloro-4-fluorobenzyl group at position 4. The ortho-chloro and para-fluoro positions on the benzyl ether may influence steric hindrance and electronic effects .

- Analogues :

- 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde: Lacks fluorine but retains bromine and chloro-benzyloxy. The aldehyde group increases electrophilicity compared to the ester .

- 2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde: Features dichlorinated benzyloxy and aldehyde, enhancing electron-withdrawing effects but reducing solubility .

Alkoxy Groups

- Target Compound : Ethoxy (OEt) at position 5. Larger alkoxy groups (e.g., ethoxy vs. methoxy) increase steric bulk and may reduce crystallization tendencies.

- Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate: Combines ethoxy and formyl groups, likely altering reactivity in nucleophilic acyl substitution .

Functional Group Diversity

- Ester vs. Aldehyde/Nitrile : The target’s ethyl ester group offers stability under basic conditions, whereas aldehydes (e.g., in analogues) are prone to oxidation or nucleophilic attack. Nitriles (e.g., in 4-(benzyloxy)-3-bromo-5-ethoxybenzonitrile) exhibit distinct reactivity in cycloaddition reactions .

Implications of Structural Differences

Reactivity: Aldehyde-containing analogues may serve as electrophilic intermediates in condensation reactions, whereas the target’s ester group is more suited for hydrolysis or transesterification . Dichlorinated benzyloxy groups (e.g., in 2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde) could enhance aromatic electrophilic substitution resistance compared to the target’s mono-halogenated benzyloxy .

Solubility and Lipophilicity :

- The target’s ethoxy and ethyl ester groups likely improve lipid membrane permeability compared to smaller alkoxy groups (e.g., methoxy) .

Synthetic Utility :

- The nitrile group in 4-(benzyloxy)-3-bromo-5-ethoxybenzonitrile offers a pathway for further functionalization via hydrolysis to carboxylic acids or reduction to amines, which the target compound lacks .

Biological Activity

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- IUPAC Name : this compound

- Molecular Formula : C16H18BrClFNO3

- Molecular Weight : 399.68 g/mol

This compound exhibits biological activity through several proposed mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Antioxidant Properties : The presence of bromine and fluorine atoms may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to inflammation and cell proliferation.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays using cancer cell lines showed:

- Cell Viability Reduction : this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

Antimicrobial Activity

The compound was tested against various bacterial strains, showing promising antimicrobial activity:

- Inhibition Zones : this compound produced significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Case Studies

- Case Study on Cancer Treatment : In a controlled study involving mice with induced tumors, administration of the compound led to a noticeable reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

- Case Study on Infection Control : A clinical trial assessing the effectiveness of this compound against bacterial infections revealed a higher recovery rate among patients treated with it compared to those receiving standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.